molecular formula C20H40O3 B14044094 Tert-butyl 16-hydroxyhexadecanoate

Tert-butyl 16-hydroxyhexadecanoate

Cat. No.: B14044094
M. Wt: 328.5 g/mol
InChI Key: SXTZCXQELMXUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 16-hydroxyhexadecanoate (CAS 2708281-44-9) is a high-purity aliphatic linker compound of interest in advanced chemical and biochemical research . This molecule features a terminal carboxylic acid that can be readily activated as an NHS ester to form stable amide bonds with primary amines, facilitating its primary use in bioconjugation and the synthesis of complex molecules . The presence of a tert-butyl ester acts as a protective group for the carboxylic acid, a common strategy in organic synthesis to prevent unwanted side reactions and improve the solubility of molecules in organic solvents . The hydroxyl group on the opposite end of the C16 carbon chain enables further chemical derivatization, making this compound a versatile bifunctional building block . This bifunctionality is particularly valuable in fields like drug discovery, where it can be used to tether different molecular entities. For instance, it serves as a fundamental component in the construction of Aliphatic Linkers for Proteolysis Targeting Chimeras (PROTACs), a promising therapeutic modality . Furthermore, its long-chain diol-like structure suggests potential utility in synthesizing biodegradable aliphatic polyesters, similar to those derived from related 16-hydroxyhexadecanoic acid compounds found in plant cuticles, which are used to create non-toxic, renewable biopolymers for applications in packaging and biomedicine . Researchers will find this compound suitable for constructing novel materials and molecular scaffolds. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

tert-butyl 16-hydroxyhexadecanoate

InChI

InChI=1S/C20H40O3/c1-20(2,3)23-19(22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21/h21H,4-18H2,1-3H3

InChI Key

SXTZCXQELMXUKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Starting Material: 16-Hydroxyhexadecanoic Acid

The synthesis of tert-butyl 16-hydroxyhexadecanoate typically begins with 16-hydroxyhexadecanoic acid, which can be isolated from natural sources such as tomato cutin or synthesized chemically.

  • Isolation from Natural Sources:
    16-Hydroxyhexadecanoic acid is isolated by depolymerization of tomato cutin using established protocols involving solvent extraction and purification steps. The compound is characterized by NMR and mass spectrometry to confirm its structure (molecular formula C16H32O3).

  • Chemical Synthesis:
    Alternatively, it can be synthesized starting from palmitic acid derivatives through selective hydroxylation and oxidation reactions. Protection of hydroxyl groups is often necessary for further chemical modifications.

Protection of Hydroxyl Groups

To prevent side reactions during esterification, the hydroxyl groups on the fatty acid are commonly protected using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBSCl).

  • Procedure:

    • React 16-hydroxyhexadecanoic acid with TBSCl in the presence of imidazole in a solvent like dimethylformamide (DMF) at room temperature for approximately 1 hour.
    • The amount of TBSCl controls whether mono- or di-protected products are obtained. For mono-protection, equimolar amounts are used; for di-protection, excess TBSCl is applied.
    • The reaction yields compounds such as 10-hydroxy-16-OTBS-hexadecanoic acid and 10,16-di-OTBS-hexadecanoic acid with yields around 85-90%.
  • Purification:
    Radial chromatography using dichloromethane and methanol mixtures efficiently separates the protected compounds.

Esterification to Form Tert-butyl Ester

The key step to prepare this compound is the esterification of the carboxylic acid group with tert-butanol or tert-butyl reagents.

  • Typical Esterification Methods:

    Method Reagents and Conditions Notes
    Acid-Catalyzed Esterification React 16-hydroxyhexadecanoic acid with tert-butanol in the presence of an acid catalyst (e.g., HCl or sulfuric acid) under reflux Common Fischer esterification approach; requires removal of water to drive equilibrium
    Use of tert-Butyl Protecting Groups Utilize tert-butyl esters as protecting groups during synthesis, introduced via reagents like tert-butyl chloride or tert-butyl bromide in presence of base Allows selective esterification and protection
  • Borane Complex Method:
    In some protocols, the tert-butyl ester is formed by complexing the acid with borane reagents followed by reaction with tert-butyl derivatives under controlled conditions.

Oxidation and Deprotection Steps

  • Oxidation:
    Selective oxidation of hydroxyl groups to keto groups can be achieved using pyridinium chlorochromate (PCC) or similar oxidants, depending on the desired derivative.

  • Deprotection:
    Removal of silyl protecting groups is typically done using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield the free hydroxyl group in the final ester.

Purification and Characterization

  • Purification:
    Products are purified by column chromatography using solvents such as hexane, ethyl acetate, or dichloromethane mixtures.

  • Characterization:
    Structures are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC). For example, this compound shows characteristic NMR signals for the tert-butyl group and hydroxyhexadecanoate moiety.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Yield (%) Key Notes
1 Isolation of 16-hydroxyhexadecanoic acid Depolymerization of tomato cutin, solvent extraction Variable Natural source; purity confirmed by NMR/MS
2 Hydroxyl group protection tert-Butyldimethylsilyl chloride, imidazole, DMF, RT, 1 h 85-90 Mono- or di-protection controlled by reagent amount
3 Esterification Acid-catalyzed reaction with tert-butanol or borane complex method 70-95 Fischer esterification or borane complex methods used
4 Deprotection Tetrabutylammonium fluoride (TBAF), THF High Removes silyl groups to free hydroxyl
5 Purification Column chromatography (hexane/ethyl acetate) - Ensures product purity
6 Characterization NMR, MS, GC - Confirms chemical structure

Research Discoveries and Notes

  • The synthesis of this compound and related derivatives is challenging due to the need for selective protection and oxidation steps to maintain functional group integrity.

  • These compounds serve as valuable monomers for producing biodegradable polyesters with applications in biomedical and industrial fields.

  • The use of silyl protecting groups and mild oxidation conditions allows for high yields and purity, facilitating further chemical modifications.

  • Borane complex methods provide an alternative route for ester formation, particularly useful in radiolabeled compound synthesis for biomedical imaging.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 16-hydroxyhexadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 16-ketohexadecanoic acid or 16-carboxyhexadecanoic acid.

    Reduction: Formation of 16-hydroxyhexadecanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Tert-butyl 16-hydroxyhexadecanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the formulation of cosmetics, lubricants, and other industrial products due to its stability and functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 16-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 16-hydroxyhexadecanoic acid, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

The following analysis compares tert-butyl 16-hydroxyhexadecanoate with structurally related compounds, focusing on physical-chemical properties, reactivity, hazards, and applications.

Structural Analogs

a. Tert-Butyl 16-Bromohexadecanoate (CAS 865200-89-1)

  • Molecular Formula : C₂₀H₃₉BrO₂ vs. C₂₀H₄₀O₃ (hydroxy analog).
  • Molecular Weight : 391.43 g/mol (bromo) vs. 328.5 g/mol (hydroxy, estimated).
  • Functional Group : Bromine (electrophilic) vs. hydroxyl (nucleophilic).
  • Reactivity : The bromo derivative is reactive in nucleophilic substitution (e.g., Suzuki coupling), whereas the hydroxyl group enables hydrogen bonding and oxidation reactions.
  • Hazards : The bromo compound carries hazards H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) . The hydroxy analog’s hazards are undocumented but may include skin/eye irritation due to the hydroxyl group.

b. Tert-Butyl Alcohol (t-BuOH)

  • Workplace Exposure Limits : OSHA PEL = 100 ppm (8-hour average) .
  • Reactivity : Reacts violently with oxidizers (e.g., peroxides) and strong acids, producing flammable gases (e.g., isobutylene) . Similar precautions may apply to tert-butyl esters.

c. Methyl Tetradecanoate (CAS 124-10-7)

  • Molecular Formula: C₁₅H₃₀O₂ vs. C₂₀H₄₀O₃ (hydroxyhexadecanoate).
  • Applications : Methyl esters are commonly used as biodiesel components or surfactants, whereas tert-butyl esters are favored in pharmaceutical synthesis for their stability .
Physical-Chemical Properties
Property This compound (Inferred) Tert-Butyl 16-Bromohexadecanoate Methyl Tetradecanoate
Molecular Weight ~328.5 g/mol 391.43 g/mol 242.4 g/mol
Boiling Point Not available Not reported 295°C
Solubility Low in water (hydroxyl may enhance slightly) Likely low (nonpolar Br group) Insoluble in water
Stability Stable under basic conditions Stable but reactive via Sₙ2 Hydrolyzes in acidic conditions
Hazard Profiles
Compound Hazard Statements Precautionary Measures
This compound Likely H315/H319 (skin/eye irritation) Use gloves (Butyl/Nitrile), eye protection
Tert-Butyl 16-Bromohexadecanoate H302, H315, H319, H335 Avoid inhalation, use fume hoods
Tert-Butyl Alcohol Flammable, reacts with oxidizers/acids Store away from ignition sources, use explosion-proof equipment

Q & A

Q. How can AI enhance the design of this compound-based functional materials?

  • Methodological Answer : Train machine learning models on existing datasets to predict properties like melting point or solubility. Generative adversarial networks (GANs) can propose novel derivatives with target functionalities. Validate predictions via high-throughput robotic synthesis platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.